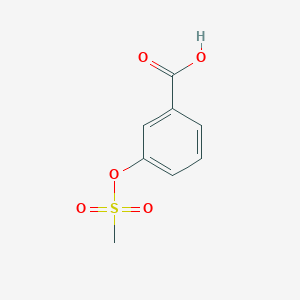
3,6-Dimethylheptane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-Dimethylheptane-2,4-dione is an organic compound with the molecular formula C9H16O2. It is a β-diketone, which means it contains two ketone groups separated by a single carbon atom. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.
Preparation Methods
3,6-Dimethylheptane-2,4-dione can be synthesized through the condensation reaction of heptanedione with methyl ethyl ketone . This reaction typically requires a base catalyst and is carried out under controlled conditions to ensure the desired product is obtained. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure high purity of the final product.
Chemical Reactions Analysis
3,6-Dimethylheptane-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The compound can undergo substitution reactions where one of the hydrogen atoms is replaced by another functional group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3,6-Dimethylheptane-2,4-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, including drug development and testing.
Industry: It is used in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of 3,6-Dimethylheptane-2,4-dione involves its ability to undergo keto-enol tautomerism, where the compound can exist in two forms: keto and enol. This tautomerism affects its reactivity and interactions with other molecules. The molecular targets and pathways involved depend on the specific application and the environment in which the compound is used .
Comparison with Similar Compounds
3,6-Dimethylheptane-2,4-dione can be compared with other β-diketones such as 2,4-pentanedione and 2,4-hexanedione. These compounds share similar structural features but differ in their chain lengths and substituents, which affect their chemical properties and reactivity. The uniqueness of this compound lies in its specific molecular structure, which provides distinct reactivity and applications .
Properties
Molecular Formula |
C9H16O2 |
|---|---|
Molecular Weight |
156.22 g/mol |
IUPAC Name |
3,6-dimethylheptane-2,4-dione |
InChI |
InChI=1S/C9H16O2/c1-6(2)5-9(11)7(3)8(4)10/h6-7H,5H2,1-4H3 |
InChI Key |
BEWPTSWPIROTRC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)C(C)C(=O)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
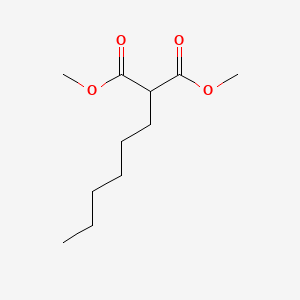
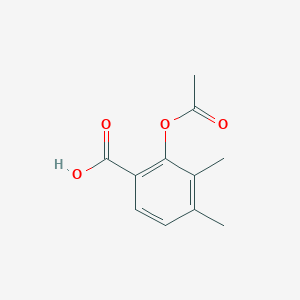
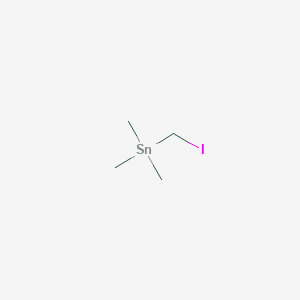
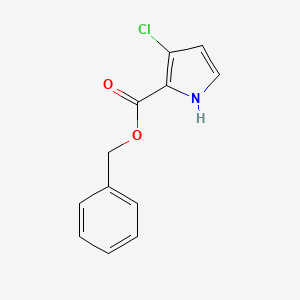
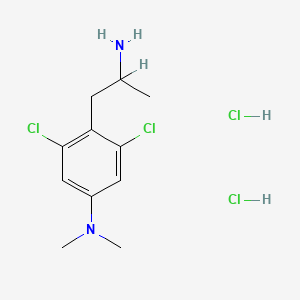
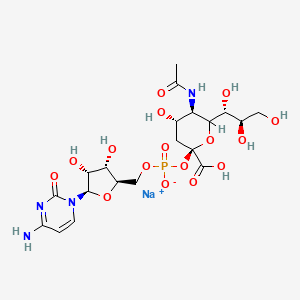
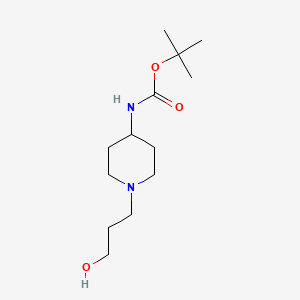
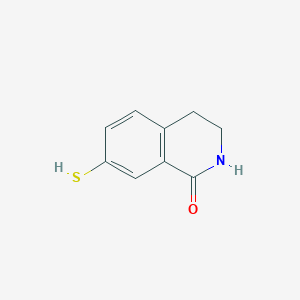
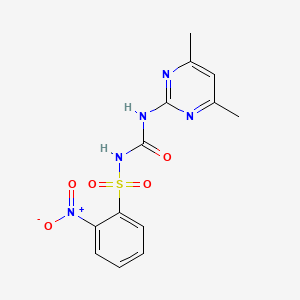
![3-Cyclopropyl-5,6,7,8,9,10-hexahydrocycloocta[c]pyridazine](/img/structure/B8659311.png)
![5-(Bromomethyl)-2-phenylbenzo[d]oxazole](/img/structure/B8659317.png)
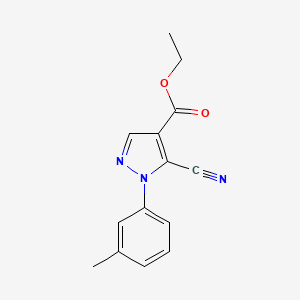
![tert-Butyl 2,4-dioxo-3-(1-methylethyl)-1,3,8-triaza-8-spiro[4.5]decanecarboxylate](/img/structure/B8659319.png)
